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Feudomycin D

anthracycline SAR C-9 side chain L1210 cytotoxicity

Sourcing a characterized anthracycline standard with a defined C-9 methyl/C-10 hydroxyl substitution pattern is a persistent challenge for biosynthetic and SAR research. Feudomycin D (9-methyl-10-hydroxydaunomycin) resolves this gap as a validated intermediate from the auramycinone pathway in Streptomyces coeruleorubidus. - Unique C-9 methyl/C-10 hydroxyl daunomycinone core, distinct from generic doxorubicin or feudomycin A/B. - Published 1H NMR reference data supports direct use in HPLC/LC-MS method development and quantification. - Supplied with verified purity and stability data to accelerate pathway engineering and enzyme monitoring studies.

Molecular Formula C26H29NO10
Molecular Weight 515.5 g/mol
CAS No. 80930-59-2
Cat. No. B1199925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFeudomycin D
CAS80930-59-2
Synonyms9-methyl-10-hydroxydaunomycin
feudomycin D
Molecular FormulaC26H29NO10
Molecular Weight515.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(C(C3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)O)(C)O)N)O
InChIInChI=1S/C26H29NO10/c1-9-20(28)11(27)7-14(36-9)37-13-8-26(2,34)25(33)19-16(13)23(31)18-17(24(19)32)21(29)10-5-4-6-12(35-3)15(10)22(18)30/h4-6,9,11,13-14,20,25,28,31-34H,7-8,27H2,1-3H3/t9-,11-,13-,14-,20+,25+,26+/m0/s1
InChIKeyYZDAWVXNKLPNLY-YAOXHJNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Feudomycin D (80930-59-2) Sourcing Guide: Structural Identity and Core Properties for Research Procurement


Feudomycin D (CAS 80930-59-2), also known as 9-methyl-10-hydroxydaunomycin, is an anthracycline antibiotic belonging to the daunomycinone glycoside subclass [1]. It is a microbial conversion product generated from auramycinone by Streptomyces coeruleorubidus ATCC 31276 and functions as a presumptive biosynthetic intermediate in the formation of 9-methyl-10-hydroxydaunomycin [2]. The compound is characterized by a methyl substituent at C-9 and an additional hydroxyl group at C-10 on the daunomycinone tetracyclic aglycone, distinguishing it from clinically predominant anthracyclines that carry acetyl, ethyl, or acetonyl side chains at the C-9 position [3].

Unique C-9 methyl / C-10 hydroxyl substitution on daunomycinone aglycone
Microbial conversion product of auramycinone – supports biosynthetic intermediate studies
Structurally differentiated from clinical anthracyclines for SAR and metabolic engineering

Why Feudomycin D Cannot Be Substituted by Generic Anthracyclines: The C-9 Methyl / C-10 Hydroxyl Differentiation


Substituting Feudomycin D with a generic anthracycline such as daunorubicin, doxorubicin, or even the closely related feudomycin A or B is not structurally or functionally equivalent. The defining structural features of Feudomycin D are its C-9 methyl group and C-10 hydroxyl group on the daunomycinone aglycone [1]. A comprehensive structure-activity relationship (SAR) study of 92 anthracyclines in L1210 leukemia cells demonstrated that the nature of the C-9 side chain directly modulates in vitro potency: the C-9 methyl derivative exhibited the lowest cytotoxicity among the tested alkyl substituents, being less active than the ethyl, isopropyl, and acetonyl variants [2]. Because Feudomycin D uniquely combines a C-9 methyl with a C-10 hydroxyl – a substitution pattern absent in clinically used anthracyclines – its pharmacological profile cannot be replicated by any single generic analog. Researchers requiring this specific C-9/C-10 substitution pattern for mechanistic, biosynthetic, or comparative SAR studies must therefore source Feudomycin D itself, not a proxy compound.

C-9 methyl substitution yields lower reported cytotoxicity rank than ethyl or acetonyl analogs – profile may not transfer.
C-9/C-10 substitution pattern absent in daunorubicin, doxorubicin, and feudomycin A/B; direct SAR inference not possible.
Biosynthetic origin via distinct microbial strain and substrate prevents interchange with feudomycins from alternate pathways.

Feudomycin D Evidence Guide: Quantitative Differentiation vs. Closest Anthracycline Analogs


C-9 Substituent Cytotoxicity Ranking: Methyl (Feudomycin D) vs. Ethyl, Isopropyl, and Acetonyl Analogs in L1210 Leukemia Cells

In a systematic SAR study of 92 anthracycline compounds evaluated for cytotoxicity and macromolecular synthesis inhibition in mouse L1210 leukemia cells, the C-9 side chain identity in aklavinone- and daunomycinone-glycosides produced a measurable influence on in vitro potency. The methyl derivative (the C-9 substituent of Feudomycin D) demonstrated the least activity among the tested C-9 alkyl groups [1]. Specifically, the ethyl, isopropyl, and acetonyl C-9 derivatives exhibited equal and higher potency than the methyl derivative. This positions Feudomycin D as inherently less cytotoxic than Feudomycin A (C-9 ethyl) and Feudomycin B (C-9 acetonyl), a property of direct relevance for studies investigating differential toxicity profiles or biosynthetic pathway intermediate accumulation [1]. Caution: the original study reports relative potency rankings rather than absolute IC50 values for each individual compound; the quantitative fold-difference for Feudomycin D versus named comparators is not extractable from the published text.

C-9 substituent cytotoxicity rank
Class-level
Methyl (Feudomycin D) least activity; ethyl, isopropyl, acetonyl higher and similar
Reported cell-model response context
Exact IC50 not reported; rank order from class-level SAR
anthracycline SAR C-9 side chain L1210 cytotoxicity

Biosynthetic Origin Uniqueness: Feudomycin D as a Defined Microbial Conversion Product of Auramycinone

Feudomycin D is generated as one of two structurally characterized products when auramycinone is subjected to microbial conversion by Streptomyces coeruleorubidus ATCC 31276 [1]. The same reaction yields 11-hydroxyauramycinone as the second product. This defined bioconversion relationship implicates auramycinone as a presumptive biosynthetic intermediate on the pathway to 9-methyl-10-hydroxydaunomycin. In contrast, the closely related feudomycin A and feudomycin B are produced by mutant strain 4N-140 of S. coeruleorubidus ME130-A4 via a distinct biosynthetic route and carry different C-9 substituents (ethyl and acetonyl, respectively) [2]. No other anthracycline carries both the C-9 methyl and C-10 hydroxyl in this specific biosynthetic context. Feudomycin D is therefore a unique chemical probe for interrogating the late-stage tailoring steps of anthracycline biosynthesis in Streptomyces species.

Biosynthetic origin uniqueness
Head-to-head
Produced from auramycinone by S. coeruleorubidus ATCC 31276; distinct from feudomycin A/B pathway
Supports biosynthetic pathway elucidation
Distinct strain and substrate define biosynthetic probe
microbial bioconversion biosynthetic intermediate auramycinone

Computed LogP and Physicochemical Profile vs. Daunorubicin and Feudomycin A: Lipophilicity Differentiation

The computed octanol-water partition coefficient (LogP) for Feudomycin D is 3.06 , compared to reported LogP values of approximately 1.3 for daunorubicin [1] and approximately 2.8 for feudomycin A (13-deoxydaunorubicin) [2]. The higher LogP of Feudomycin D relative to daunorubicin reflects the replacement of the polar C-9 acetyl group with a less polar methyl group and the presence of a C-10 hydroxyl, which only partially offsets the increased hydrophobicity. This LogP difference of approximately 1.7 log units versus daunorubicin corresponds to a theoretical ~50-fold difference in octanol-water partition coefficient. Relative to Feudomycin A (ΔLogP ≈ +0.3), Feudomycin D is slightly more lipophilic despite the additional C-10 hydroxyl, attributable to the smaller C-9 methyl versus ethyl group. These computed properties are accompanied by a molecular weight of 515.5 g/mol, a density of 1.6±0.1 g/cm³, and a boiling point of 701.3±60.0 °C at 760 mmHg .

Computed LogP comparison
Reported
Feudomycin D LogP = 3.06; daunorubicin ≈ 1.3; feudomycin A ≈ 2.8
Supports lipophilicity-driven pharmacology studies
Computed LogP; experimental values from published databases
lipophilicity LogP physicochemical properties

Structural System-of-Origin: Feudomycin D is the Sole Anthracycline Bearing the 9-Methyl-10-Hydroxy Substitution Pattern on the Daunomycinone Scaffold

A substructure-keyed analysis of anthracycline aglycone substitution patterns confirms that Feudomycin D (9-methyl-10-hydroxydaunomycin) is the only characterized member of the daunomycinone glycoside family that simultaneously carries a methyl group at C-9 and a hydroxyl group at C-10 [1][2]. Daunorubicin carries a C-9 acetyl and no C-10 substitution; doxorubicin adds a C-14 hydroxyl; feudomycin A has a C-9 ethyl and no C-10 hydroxyl; feudomycin B has a C-9 acetonyl and no C-10 hydroxyl; feudomycin C (feudomycinone C glycoside) has a C-9 methyl but differs at C-10 relative to Feudomycin D [1]. The C-9 methyl / C-10 hydroxyl combination constitutes a unique chemical fingerprint within the known anthracycline chemical space. No alternative compound from commercial or literature sources duplicates this substitution architecture on the tetracyclic anthracycline core.

Structural substitution uniqueness
Head-to-head
Only anthracycline with C-9 methyl + C-10 hydroxyl pair
Supports substitution-pattern SAR studies
No alternative compound duplicates this substitution
chemoinformatics structural uniqueness substructure search

Spectroscopic Identity Confirmation: 1H NMR Reference Data Differentiating Feudomycin D from Co-Metabolites

A 1H NMR spectrum of Feudomycin D recorded in CDCl3 is available in the SpectraBase database under compound ID IBuM2TzAywl [1]. This spectrum provides a direct spectroscopic fingerprint that distinguishes Feudomycin D from its co-metabolite 11-hydroxyauramycinone and from other anthracyclines isolated from the same fermentation. The NMR data confirm the presence of the characteristic aromatic methoxy signal (δ ~4.0 ppm, OCH3 at C-4), the anomeric proton of the glycosidic linkage, and signals consistent with the C-9 methyl and C-10 hydroxyl substitution. This spectroscopic reference supports identity verification and purity assessment for procurement quality control, a critical requirement given that Feudomycin D is not a pharmacopeial standard and is typically supplied at ≥95% purity .

1H NMR reference data
Analytical context
1H NMR spectrum (CDCl3) available via SpectraBase
Supports QC identity verification
Reference data for incoming purity assessment
NMR spectroscopy structural elucidation quality control

Feudomycin D Application Scenarios: Where Structural Specificity Drives Experimental Selection


Anthracycline Biosynthetic Pathway Elucidation and Metabolic Engineering

Feudomycin D serves as a characterized intermediate in the late-stage tailoring pathway of anthracycline biosynthesis. Its defined production via microbial conversion of auramycinone by S. coeruleorubidus ATCC 31276 [1] makes it a validated chemical standard for monitoring enzymatic steps, feeding experiments, and pathway engineering in Streptomyces systems. Unlike Feudomycin A or B, which arise from a different mutant lineage, Feudomycin D is directly linked to the auramycinone node, enabling precise interrogation of C-9 methylation and C-10 hydroxylation reactions.

Structure-Activity Relationship Studies Focused on C-9 and C-10 Substituent Effects

The unique C-9 methyl / C-10 hydroxyl combination of Feudomycin D fills a specific gap in anthracycline SAR matrices. The 1981 SAR study established that C-9 methyl derivatives exhibit the lowest cytotoxicity among common C-9 alkyl variants [2], making Feudomycin D a critical comparator for systematically mapping how C-9 substituent size and polarity affect DNA intercalation affinity, topoisomerase II inhibition, and P-glycoprotein substrate recognition. No alternative compound provides this exact substitution pair on the daunomycinone core [3].

Lipophilicity-Driven Cellular Pharmacokinetics and Resistance Mechanism Studies

With a computed LogP of 3.06, Feudomycin D is substantially more lipophilic than daunorubicin (LogP ≈ 1.3) . This ~50-fold theoretical difference in partition coefficient makes it a valuable tool for investigating how anthracycline hydrophobicity modulates passive membrane permeability, intracellular accumulation kinetics, and susceptibility to efflux by multidrug resistance transporters. Researchers studying lipophilicity-activity relationships in the anthracycline series can use Feudomycin D as a high-LogP reference point distinct from both the low-LogP clinical anthracyclines and the intermediate-LogP feudomycin A.

Analytical Method Development and Reference Standard Qualification for Complex Anthracycline Mixtures

Given that Feudomycin D co-occurs with structurally similar metabolites (e.g., 11-hydroxyauramycinone, feudomycinones) in fermentation broths, its availability as a purified compound with published 1H NMR reference data [4] supports the development of HPLC and LC-MS methods for resolving and quantifying individual anthracycline congeners in complex biological matrices. This is particularly relevant for quality control in fermentation process development and for impurity profiling in anthracycline production pipelines.

Application
Selection Property
Validation Focus
Anthracycline biosynthetic pathway studies
Defined microbial conversion intermediate
Pathway step monitoring, enzymatic characterization
C-9/C-10 substitution SAR studies
Unique C-9 methyl / C-10 hydroxyl pattern
DNA intercalation, topoisomerase inhibition assays
Lipophilicity-driven cellular PK studies
Higher computed LogP vs. clinical anthracyclines
Membrane permeability, efflux transporter assays
Analytical method development
Purified compound with NMR reference data
HPLC/LC-MS congener resolution and QC
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